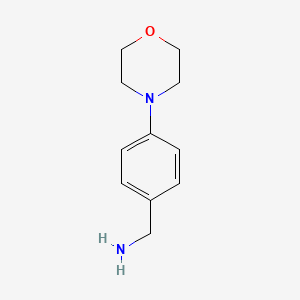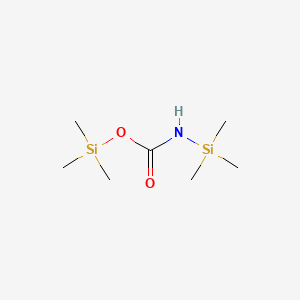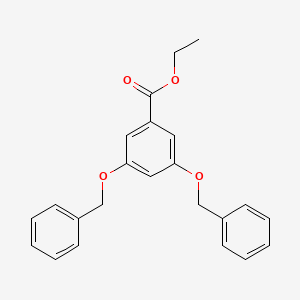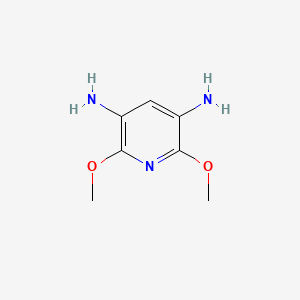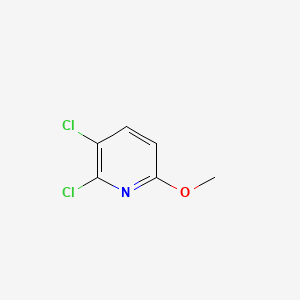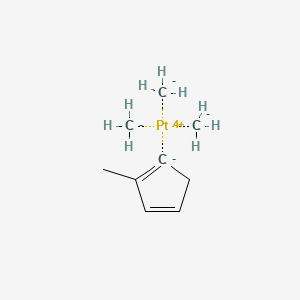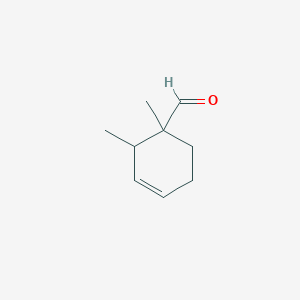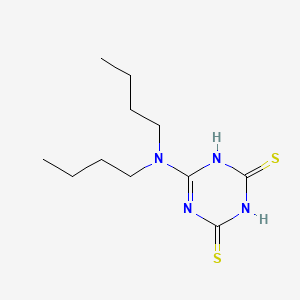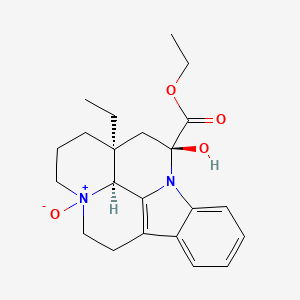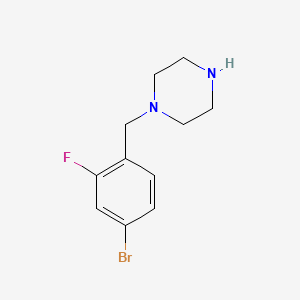
1-(4-Bromo-2-fluorobenzyl)pipérazine
Vue d'ensemble
Description
1-(4-Bromo-2-fluorobenzyl)piperazine is a chemical compound with the molecular formula C11H14BrFN2 and a molecular weight of 273.14 g/mol . It is characterized by the presence of a bromine and a fluorine atom attached to a benzyl group, which is further connected to a piperazine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluorobenzyl)piperazine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of receptor-ligand interactions due to its ability to bind to certain biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a building block in the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of the compound 1-(4-Bromo-2-fluorobenzyl)piperazine is the respiratory system . This suggests that the compound may interact with receptors or enzymes within the respiratory system to exert its effects.
Mode of Action
It is known that the compound is involved in the synthesis of a variety of biologically active molecules . This suggests that 1-(4-Bromo-2-fluorobenzyl)piperazine may interact with its targets in the respiratory system, leading to changes in the synthesis of these molecules.
Biochemical Pathways
1-(4-Bromo-2-fluorobenzyl)piperazine is involved in the synthesis of chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity . These biochemical pathways could be affected by the action of 1-(4-Bromo-2-fluorobenzyl)piperazine, leading to downstream effects such as modulation of immune responses or cell death.
Pharmacokinetics
The compound’s density is reported to be 1411 g/mL at 25 °C , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 1-(4-Bromo-2-fluorobenzyl)piperazine’s action are likely to be diverse, given its involvement in the synthesis of a variety of biologically active molecules . These effects could include modulation of immune responses, induction of cell death, or inhibition of parasitic organisms, depending on the specific molecules synthesized.
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization .
Analyse Des Réactions Chimiques
1-(4-Bromo-2-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, it can react with sodium azide to form the corresponding azide derivative.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-fluorobenzyl)piperazine can be compared with other benzylpiperazine derivatives, such as:
- 1-(4-Chlorobenzyl)piperazine
- 1-(4-Methylbenzyl)piperazine
- 1-(4-Methoxybenzyl)piperazine
These compounds share a similar core structure but differ in the substituents attached to the benzyl group.
Propriétés
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCBEINBLSTDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382308 | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-75-6 | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



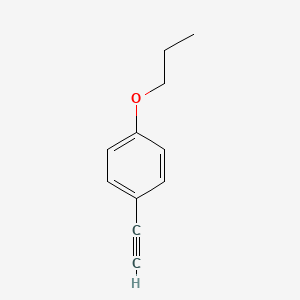
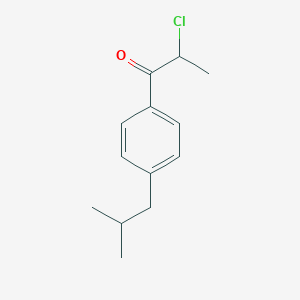
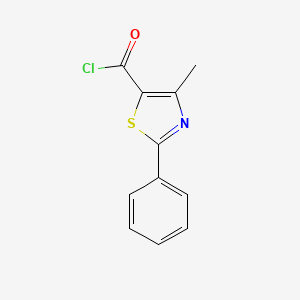
![[2-(2-Thienyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1586928.png)
